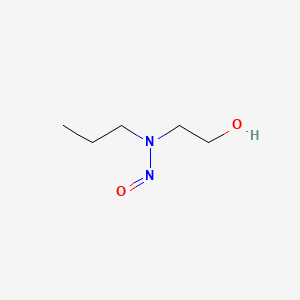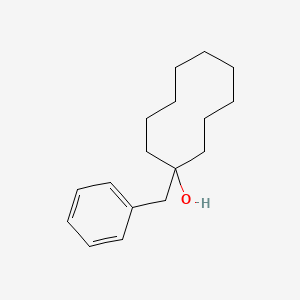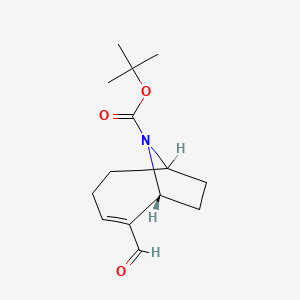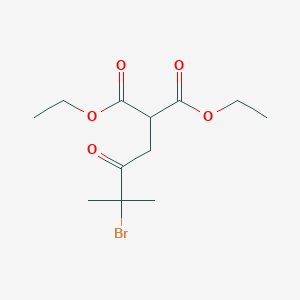
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate is an organic compound that features a phenyl group, a bromobenzene moiety, and a sulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-oxo-2-phenylethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products such as 2-oxo-2-phenylethyl 4-aminobenzene-1-sulfonate.
Reduction: 2-Hydroxy-2-phenylethyl 4-bromobenzene-1-sulfonate.
Oxidation: 2-Oxo-2-phenylethyl 4-hydroxybenzene-1-sulfonate.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate ester group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The bromine atom can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the 2-oxo-2-phenylethyl moiety.
2-Oxo-2-phenylethanol: Contains the 2-oxo-2-phenylethyl group but lacks the bromobenzene sulfonate ester.
Phenyl 4-bromobenzenesulfonate: Similar structure but without the oxo group.
Uniqueness
2-Oxo-2-phenylethyl 4-bromobenzene-1-sulfonate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
112537-83-4 |
|---|---|
Fórmula molecular |
C14H11BrO4S |
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
phenacyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C14H11BrO4S/c15-12-6-8-13(9-7-12)20(17,18)19-10-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
OOWWLYHCVBCFII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)

![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)

![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)

![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)



![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)

